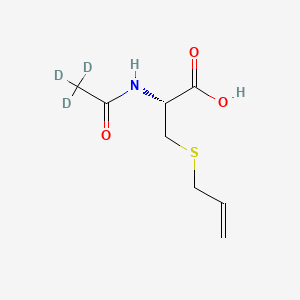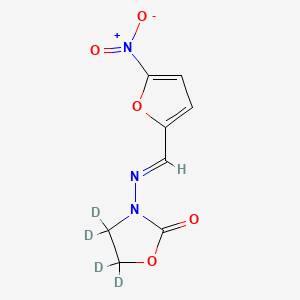
N-(Acetyl-d3)-S-allyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyl-d3)-S-allyl-L-cysteine (NAC-d3) is a derivative of the amino acid cysteine, which is a natural component of the human body. NAC-d3 has been found to possess a variety of properties that make it suitable for use in a variety of applications, including synthesis, scientific research, and therapeutic applications.
Scientific Research Applications
Metabolism and Biosynthesis : N-acetyl-S-(3-hydroxypropyl)-l-cysteine and N-acetyl-S-allyl-l-cysteine are identified as metabolites in rat urine following the injection of compounds like allyl alcohol, allyl esters, and acrolein. These metabolites play a role in the body's process of detoxification and might have implications in studying the effects of these compounds on human health (Kaye, 1973).
Clinical Applications of N-acetylcysteine : N-acetylcysteine has various clinical applications, including as an antidote for acetaminophen overdose and in the treatment of chronic obstructive pulmonary disease, contrast-induced kidney damage, pulmonary fibrosis, and infertility in polycystic ovary syndrome patients (Millea, 2009).
Cancer Preventive Mechanisms : N-acetyl-l-cysteine shows potential as a cancer chemopreventive agent due to its protective mechanisms and antioxidant properties (Flora et al., 2004).
Metabolism in Rats : Studies on (S)-Allyl-l-cysteine, a bioactive compound in garlic, show it is metabolized to various compounds including N-acetyl-(S)-allyl-l-cysteine. These metabolites can be quantified, providing insights into the pharmacokinetics of garlic extracts (Park et al., 2017).
Exposure to Environmental Pollutants : N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) is identified as a human metabolite of acrylamide, indicating the body's response to exposure to certain environmental pollutants (Hartmann et al., 2009).
Effects on Lifespan and Stress Resistance : N-acetyl-L-cysteine demonstrates effects on lifespan, stress resistance, and locomotor activity in different Drosophila species, indicating its potential use in studying aging and stress resistance mechanisms (Shaposhnikov et al., 2018).
Corrosion Inhibition in Metals : N-Acetyl-l-Cysteine and its derivatives show potential as corrosion inhibitors for mild steel in acidic solutions, indicating their application in material science and engineering (Fu et al., 2011).
Tissue Distribution in Rats : A study on the distribution of N-acetyl-l-cysteine in various rat tissues post administration highlights its pharmacokinetics and potential medical applications (Siddiqui et al., 2016).
Antioxidant Functions : N-acetyl cysteine's role as a fast-acting antioxidant, particularly in triggering intracellular H2S and sulfane sulfur production, showcases its biochemical significance (Ezeriņa et al., 2018).
Neurodegenerative Disease Applications : N-acetylcysteine's neuroprotective potential in Parkinson’s and Alzheimer’s diseases and its role in neuropathic pain and stroke are areas of ongoing research (Tardiolo et al., 2018).
Mechanism of Action
Target of Action
N-(Acetyl-d3)-S-allyl-L-cysteine is a modified amino acidIt’s known that acetylated amino acids can switch their uptake into cells from certain transporters to others . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
It’s speculated that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of the amino acid could potentially alter its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that acetylated amino acids like n-acetyl-l-leucine can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells . This suggests that this compound could potentially affect similar pathways.
Pharmacokinetics
It’s known that the acetylation of amino acids can enhance their pharmacokinetic or pharmacodynamic properties, making drugs more effective . This could potentially apply to this compound as well.
Result of Action
It’s speculated that the compound’s effects are mediated via its metabolic products . This could potentially lead to changes in cellular processes and signaling pathways.
Action Environment
It’s known that the pharmacokinetics and pharmacodynamics of acetylated amino acids can be influenced by various factors, including the presence of certain enzymes and transporters .
properties
IUPAC Name |
(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-HMQROFFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724522 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331907-55-1 |
Source


|
| Record name | N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)

